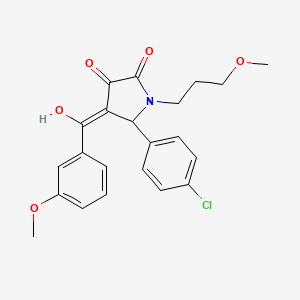![molecular formula C13H18N4O B11049659 8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B11049659.png)
8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a spiro compound that has garnered attention in medicinal chemistry due to its unique structural properties and diverse biological activities. Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and compact framework. This particular compound contains multiple nitrogen atoms, which contribute to its pharmacological potency.
Preparation Methods
The synthesis of 8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can be achieved through a multicomponent reaction. One common method involves the microwave-assisted reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide. This method is preferred over conventional methods due to its higher yield and shorter reaction time . The reaction conditions typically include the use of a microwave reactor, which provides the necessary energy to drive the reaction to completion efficiently.
Chemical Reactions Analysis
8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spiro ring.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its unique spiro structure.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . The compound’s anticonvulsant and antiepileptic effects are believed to result from its modulation of neurotransmitter receptors in the central nervous system.
Comparison with Similar Compounds
8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can be compared with other spiro compounds, such as:
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: This compound has similar structural features but differs in its substituents, leading to variations in biological activity.
8-[(2-methylphenyl)acetyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one: Another related compound with different substituents, which affects its chemical reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for further research and development.
properties
Molecular Formula |
C13H18N4O |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
8-methyl-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C13H18N4O/c1-16-9-7-13(8-10-16)14-12(18)17(15-13)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,14,18) |
InChI Key |
MDHOISQLFOQSFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
![3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11049606.png)
![8-Methoxy-4,4-dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11049611.png)
![9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one](/img/structure/B11049612.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11049614.png)

![3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049624.png)
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11049631.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11049641.png)
![6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione](/img/structure/B11049643.png)
![N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide](/img/structure/B11049651.png)
![[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)-](/img/structure/B11049657.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-](/img/structure/B11049663.png)